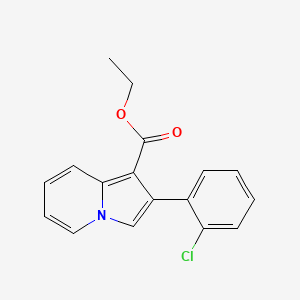

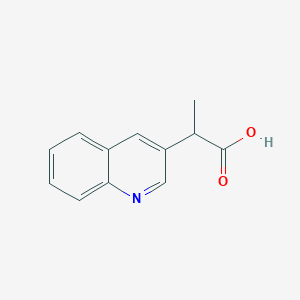

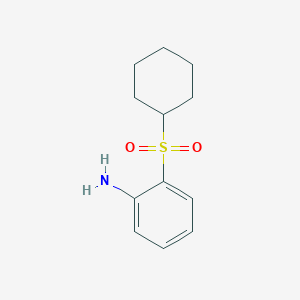

![molecular formula C16H17ClN2OS B2379721 2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 312949-33-0](/img/structure/B2379721.png)

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

- Researchers have explored the antimicrobial potential of thiophene derivatives, including 2-amino-thiophene-3-carboxamide. By modifying substituents at position-2 of the thiophene ring, scientists have identified compounds with excellent antimicrobial properties . Investigating its effectiveness against specific pathogens and understanding its mechanism of action could lead to novel antimicrobial agents.

- Researchers use specialty compounds like 2-amino-thiophene-3-carboxamide in proteomics studies. It may serve as a tool for investigating protein-protein interactions, post-translational modifications, or protein localization. Understanding its role in cellular processes can advance proteomic research .

Antimicrobial Activity

Proteomics Research

Direcciones Futuras

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that the research and development of “2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” and similar compounds could be a promising direction for future studies.

Mecanismo De Acción

Target of Action

Similar compounds have shown inhibitory activity againstBcr-Abl and HDAC1 . These proteins play crucial roles in cell proliferation and gene expression, respectively.

Mode of Action

It’s known that bcr-abl inhibitors typically work by blocking the atp binding site of the bcr-abl protein, preventing its phosphorylation and subsequent activation . HDAC inhibitors, on the other hand, increase acetylation levels of histones, leading to an open chromatin structure and promoting gene transcription .

Biochemical Pathways

The compound’s interaction with its targets can affect multiple biochemical pathways. Inhibition of Bcr-Abl can disrupt the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . HDAC inhibition can affect gene expression across a wide range of pathways, potentially leading to cell cycle arrest, apoptosis, and differentiation .

Result of Action

The compound’s action on its targets can lead to a variety of molecular and cellular effects. Inhibition of Bcr-Abl can lead to reduced cell proliferation and induction of apoptosis . HDAC inhibition can lead to changes in gene expression that promote cell cycle arrest and differentiation .

Propiedades

IUPAC Name |

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-11-7-4-5-8-12(11)19-16(20)14-10-6-2-1-3-9-13(10)21-15(14)18/h4-5,7-8H,1-3,6,9,18H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBHRPSXVXMXEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2379651.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)

![[2-(4-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrochloride](/img/no-structure.png)